

Application Notes and Protocols for Investigating the DHFR 19-bp Deletion

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Compound of Interest		
Compound Name:	DHFR-IN-19	
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Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and amino acids, and therefore, for cell proliferation. The gene encoding DHFR is a key target for antifolate drugs like methotrexate (MTX), which are widely used in cancer chemotherapy.

A 19-base pair deletion polymorphism within the first intron of the DHFR gene has been a subject of considerable research. While its precise functional impact remains a topic of debate, studies suggest it may influence DHFR expression and modulate the response to antifolate therapies.[1][2][3] Investigating the molecular and cellular consequences of this 19-bp deletion is crucial for understanding its role in disease and for the development of personalized medicine approaches.

These application notes provide detailed protocols for creating and characterizing experimental models of the DHFR 19-bp deletion, as well as for assessing the functional consequences of this genetic variation.

In Vitro Models: Engineering and Characterization of the DHFR 19-bp Deletion



A primary approach to studying the DHFR 19-bp deletion involves the use of cultured cell lines. Chinese Hamster Ovary (CHO) cells, particularly DHFR-deficient strains (CHO/dhFr-), serve as an excellent model system.[4] These cells lack endogenous DHFR activity, providing a clean background to introduce and study the effects of the wild-type DHFR and the 19-bp deletion variant. Human cell lines, such as HEK293 or cancer cell lines (e.g., U-2OS, Saos-2), can also be genetically engineered to harbor this specific deletion.

Protocol 1: Generation of a DHFR 19-bp Deletion Cell Line using CRISPR-Cas9

This protocol outlines the generation of a specific 19-bp deletion in the first intron of the DHFR gene in a DHFR-deficient CHO cell line (CHO/dhFr-). The strategy involves the use of two single-guide RNAs (sgRNAs) that target sequences flanking the 19-bp region, leading to its excision by the Cas9 nuclease.

Materials:

- CHO/dhFr- cells
- Culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and hypoxanthine-thymidine (HT) supplement
- Plasmids:
 - Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP)
 - sgRNA expression plasmid (e.g., pU6-(Bbsl)_sgRNA)
- Lipofectamine 3000 or other suitable transfection reagent
- Phosphate-Buffered Saline (PBS)
- Genomic DNA extraction kit
- PCR reagents, including primers flanking the target region
- Agarose gel electrophoresis system



Sanger sequencing reagents

Procedure:

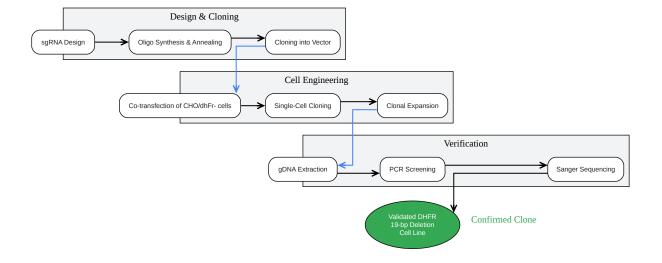
- · sgRNA Design and Cloning:
 - Design two sgRNAs targeting the regions immediately upstream and downstream of the 19-bp deletion site in the hamster DHFR gene. Ensure high on-target scores and minimal off-target effects using a design tool.
 - Synthesize and anneal complementary oligonucleotides for each sgRNA.
 - Clone the annealed oligos into the sgRNA expression vector according to the manufacturer's protocol.

Transfection:

- One day before transfection, seed CHO/dhFr- cells in a 6-well plate to be 70-80% confluent on the day of transfection.
- Co-transfect the cells with the Cas9 plasmid and the two sgRNA plasmids using Lipofectamine 3000, following the manufacturer's instructions. A GFP-expressing plasmid can be included to monitor transfection efficiency.
- Single-Cell Cloning:
 - 48 hours post-transfection, detach the cells and perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) for GFP-positive cells.
 - Alternatively, perform serial dilution to seed single cells into 96-well plates.
 - Expand the single-cell clones in HT-supplemented medium.
- Genomic DNA Extraction and PCR Screening:
 - Once the clones have expanded sufficiently, harvest a portion of the cells and extract genomic DNA.



- Perform PCR using primers that flank the targeted 19-bp region. The expected product size for the wild-type allele will be larger than the product from the allele with the 19-bp deletion.
- Verification by Sanger Sequencing:
 - For clones showing the expected smaller PCR product, purify the PCR product and send it for Sanger sequencing to confirm the precise 19-bp deletion.
- Expansion and Cryopreservation:
 - Expand the confirmed homozygous 19-bp deletion clones and cryopreserve them for future experiments.



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CRISPR-Cas9 workflow for generating the DHFR 19-bp deletion.

Protocol 2: Methotrexate (MTX) Cytotoxicity Assay

This protocol is used to determine the sensitivity of cells to the DHFR inhibitor, methotrexate. The IC50 value, the concentration of MTX that inhibits cell growth by 50%, is a key parameter.

Materials:

- Wild-type and DHFR 19-bp deletion cell lines
- Complete culture medium
- Methotrexate (MTX) stock solution
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)
- Plate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000 cells/well).
 - Incubate overnight to allow for cell attachment.
- MTX Treatment:
 - $\circ~$ Prepare a serial dilution of MTX in complete culture medium. A typical concentration range would be from 1 nM to 100 $\mu\text{M}.$
 - \circ Remove the old medium from the cells and add 100 μ L of the MTX dilutions to the respective wells. Include a vehicle control (medium with no MTX).



- Incubate the plate for 72 hours.
- Cell Viability Assessment (MTT Assay):
 - \circ Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - \circ Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a plate reader.
- Data Analysis:
 - Subtract the background absorbance (wells with no cells).
 - Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.
 - Plot the percentage of cell viability against the log of the MTX concentration and fit a doseresponse curve to determine the IC50 value.

Protocol 3: DHFR Enzyme Activity Assay

This colorimetric assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[5][6]

Materials:

- Cell lysates from wild-type and DHFR 19-bp deletion cell lines
- DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- NADPH solution
- Dihydrofolate (DHF) solution
- 96-well UV-transparent plate



Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Sample Preparation:
 - Harvest cells and prepare cell lysates by sonication or freeze-thaw cycles in cold DHFR Assay Buffer.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of the lysate.
- Assay Reaction:
 - In a 96-well plate, add the following to each well:
 - Cell lysate (containing a known amount of protein)
 - DHFR Assay Buffer
 - NADPH solution
 - Incubate for 5-10 minutes at room temperature to allow the temperature to equilibrate.
- Initiation of Reaction:
 - Initiate the reaction by adding the DHF solution to each well.
- Measurement:
 - Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.
- Data Analysis:
 - Calculate the rate of decrease in absorbance (ΔAbs/min).



- Using the molar extinction coefficient of NADPH, convert the rate of absorbance change to the rate of NADPH consumed, which is proportional to DHFR activity.
- Normalize the activity to the amount of protein in the lysate to get the specific activity.

Data Presentation

Table 1: Methotrexate IC50 Values in Various Cell Lines

Cell Line	DHFR Genotype/Status	Methotrexate IC50 (nM)	Reference
AGS	MTX-sensitive	6.05 ± 0.81	[7]
HCT-116	MTX-sensitive	13.56 ± 3.76	[7]
NCI-H23	MTX-sensitive	38.25 ± 4.91	[7]
A549	MTX-sensitive	38.33 ± 8.42	[7]
MCF-7	MTX-resistant	114.31 ± 5.34	[7]
Saos-2	MTX-resistant	> 1,000	[7]
Daoy	MTX-sensitive	~10	[8]
U3A	-	0.12 ± 0.07 μM	[9]

Table 2: Effect of DHFR 19-bp Deletion on DHFR mRNA

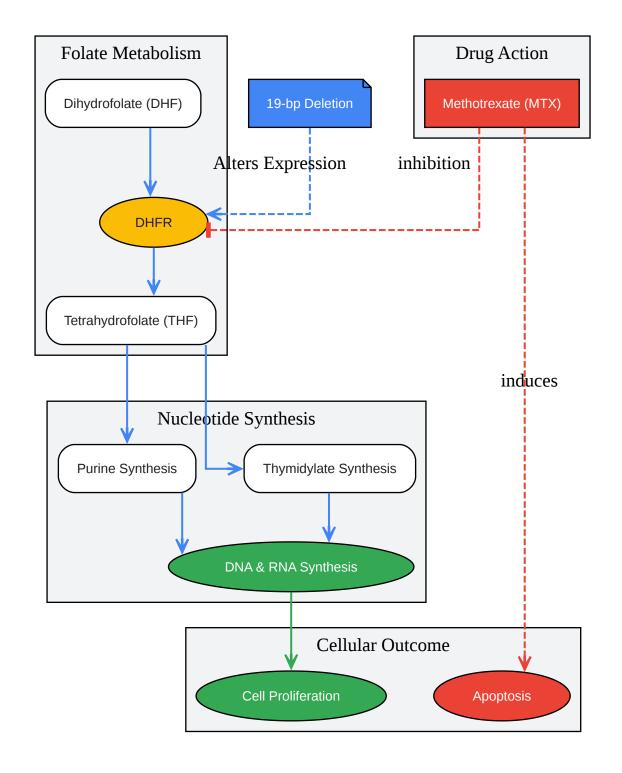
Expression

Genotype	Relative DHFR mRNA Expression (fold change)	Reference
+/+ (Wild-type)	1.0	[2]
+/- (Heterozygous)	~2.5	[2]
-/- (Homozygous Deletion)	4.8	[2]

Signaling Pathway and Experimental Logic



The DHFR pathway is central to cell proliferation. Its inhibition by drugs like methotrexate leads to a depletion of tetrahydrofolate, which in turn inhibits the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis. The 19-bp deletion in DHFR may alter the efficiency of its transcription, leading to changes in DHFR protein levels and, consequently, altering the cell's sensitivity to methotrexate.





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DHFR signaling pathway and the impact of methotrexate and the 19-bp deletion.

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